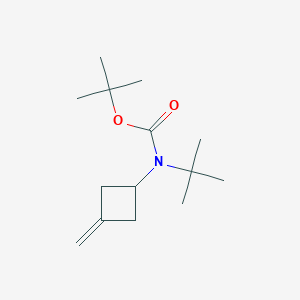
tert-Butyl tert-butyl(3-methylenecyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate is an organic compound with the molecular formula C14H25NO2. It is a carbamate ester, which is widely used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and ease of removal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methylenecyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl(3-methylenecyclobutyl)carbamate oxide, while reduction may produce tert-butyl(3-methylenecyclobutyl)amine .
Applications De Recherche Scientifique
tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions during synthesis. The tert-butyl group can be easily removed under acidic conditions, regenerating the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Another carbamate ester used as a protecting group for amines.
tert-Butyl (3-methylenecyclopentyl)carbamate: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications where other protecting groups may not be as effective .
Propriétés
Formule moléculaire |
C14H25NO2 |
|---|---|
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
tert-butyl N-tert-butyl-N-(3-methylidenecyclobutyl)carbamate |
InChI |
InChI=1S/C14H25NO2/c1-10-8-11(9-10)15(13(2,3)4)12(16)17-14(5,6)7/h11H,1,8-9H2,2-7H3 |
Clé InChI |
MAZVBIVVEVUUSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C1CC(=C)C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


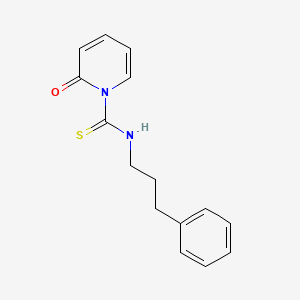

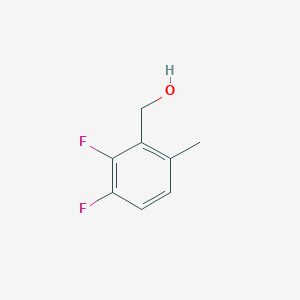

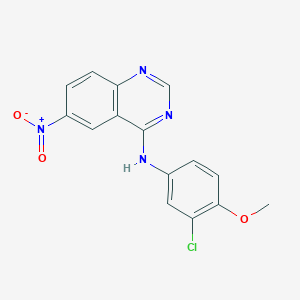
![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)
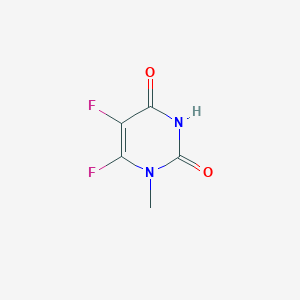


![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)

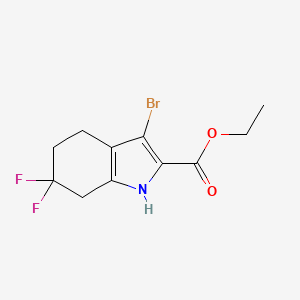
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)

